4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride
Overview
Description
4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.7 g/mol . . This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-(dimethylcarbamoyl)benzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound readily participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While less common, oxidation and reduction reactions can modify the functional groups attached to the benzene ring, leading to different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions involving this compound.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine yields a sulfonamide, while reacting with an alcohol produces a sulfonate ester .
Scientific Research Applications
4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide, sulfonate ester, or other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a similar structure but contains a trifluoromethyl group instead of a dimethylcarbamoyl group.
4-(Methylsulfonyl)benzene-1-sulfonyl chloride: Another similar compound with a methylsulfonyl group in place of the dimethylcarbamoyl group.
Uniqueness
4-(Dimethylcarbamoyl)benzene-1-sulfonyl chloride is unique due to its specific reactivity and the ability to introduce sulfonyl groups into a wide range of organic molecules. Its versatility and effectiveness in various chemical reactions make it a valuable reagent in both research and industrial applications .
Properties
IUPAC Name |
4-(dimethylcarbamoyl)benzenesulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKXHLLIVVSYMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190711-50-3 | |
Record name | 4-(dimethylcarbamoyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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